(4-Ethoxy-3-methoxyphenyl)methanamine
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Overview
Description
(4-Ethoxy-3-methoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of methanamine, where the phenyl ring is substituted with ethoxy and methoxy groups at the 4 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-methoxyphenyl)methanamine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the methanamine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-ethoxy-3-methoxybenzaldehyde or 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(4-Ethoxy-3-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the phenyl ring may enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with two methoxy groups instead of ethoxy and methoxy.
4-Methoxyphenethylamine: Contains only a methoxy group at the 4 position.
4-Ethoxyphenethylamine: Contains only an ethoxy group at the 4 position.
Uniqueness: (4-Ethoxy-3-methoxyphenyl)methanamine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUGJOISPLJRRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427976 |
Source
|
Record name | 1-(4-Ethoxy-3-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93489-14-6 |
Source
|
Record name | 1-(4-Ethoxy-3-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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